molecular formula C12H15ClN2O2 B11762624 ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate

Cat. No.: B11762624
M. Wt: 254.71 g/mol
InChI Key: TXOQUMHFRHDEHK-RVDMUPIBSA-N
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Description

Ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate is a hydrazonyl halide derivative characterized by an ethyl ester backbone, a chloro substituent, and a hydrazinylidene group linked to a 3,4-dimethylphenyl ring. The (2E)-configuration denotes the trans arrangement of substituents around the C=N bond. This compound is of interest in synthetic organic chemistry, particularly as a precursor for heterocyclic compounds such as spiroheterocycles and thiazoles .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-6-5-8(2)9(3)7-10/h5-7,14H,4H2,1-3H3/b15-11+

InChI Key

TXOQUMHFRHDEHK-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=C(C=C1)C)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 3,4-dimethylphenylhydrazine. The reaction is carried out in an alkaline medium, often using sodium hydroxide as the base. The reaction conditions are controlled to ensure the formation of the desired hydrazone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substituents on the phenyl ring significantly impact physicochemical properties and reactivity. Key analogs include:

Compound Name Substituents on Phenyl Ring CAS Number Molecular Weight Key Properties/Applications
Ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate (Target) 3,4-dimethyl 96722-63-3 252.71 g/mol Intermediate for heterocycles
Ethyl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate 4-chloro 27143-09-5 257.09 g/mol Higher polarity; used in crystal studies
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate 3-chloro-4-methyl 148367-95-7 275.13 g/mol Enhanced electron-withdrawing effects
Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate 4-methoxy-2-nitro 119750-09-3 301.68 g/mol Nitro group increases acidity

Key Observations :

  • Electron-Withdrawing Groups (e.g., chloro, nitro) : Chloro substituents increase polarity and reactivity toward nucleophilic substitution, while nitro groups may improve thermal stability but reduce solubility .

Stereochemical and Geometric Variations

The configuration around the C=N bond (E vs. Z) influences molecular geometry and intermolecular interactions:

Compound Name Configuration Key Structural Features
Ethyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate Z Planar C–N–N=C unit; forms hydrogen-bonded chains
This compound E Trans arrangement; potential for helical packing

Key Observations :

  • Z-Configuration : Facilitates intramolecular hydrogen bonding (e.g., N–H···O interactions), as observed in crystal structures .
  • E-Configuration : May reduce steric clashes between substituents, favoring linear molecular packing .

Functional Group Modifications

Variations in the ester or hydrazone moiety alter reactivity and synthetic utility:

Compound Name Functional Group Modifications Applications
Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate Benzimidazole substitution Crystal engineering; hydrogen bonding
Ethyl (2E)-{2-[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene}(pyridin-2-yl)acetate Pyridinyl and CF3 groups pH-sensitive switches
Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]acetate Nitro and methyl groups Intermediate for high-yield syntheses

Key Observations :

  • Heteroaromatic Substitutions (e.g., pyridinyl) : Improve solubility in polar solvents and enable coordination with metal ions .
  • Trifluoromethyl Groups : Enhance metabolic stability in medicinal chemistry applications .

Key Observations :

  • Electron-withdrawing substituents (e.g., CF3) may reduce yields due to slower reaction kinetics .
  • Steric hindrance from 3,4-dimethyl groups could necessitate optimized reaction temperatures .

Biological Activity

Ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate, with the CAS number 96722-63-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H15ClN2O2
  • Molecular Weight : 254.71 g/mol
  • Chemical Structure : The compound features a chloro group and a hydrazinylidene moiety attached to an acetate functional group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions and signaling pathways.
  • Protein-Ligand Interactions : The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to structural changes that affect protein function.
  • Metabolic Transformations : The compound may undergo metabolic transformations that result in active metabolites contributing to its biological effects.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures possess anticancer properties. For instance, derivatives of hydrazones have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and others .
    • The presence of the 3,4-dimethylphenyl group is crucial for enhancing the cytotoxicity and selectivity towards cancer cells .
  • Anti-inflammatory Effects :
    • Preliminary investigations suggest that the compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.
  • Antibacterial Activity :
    • Some studies have explored the antibacterial potential of hydrazone derivatives. While specific data on this compound is limited, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound and its analogs:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on HCT-15 cells; IC50 values were comparable to standard treatments like doxorubicin.
Enzyme InhibitionIdentified as a potential inhibitor of specific metabolic enzymes; further studies needed for detailed mechanisms.
Antibacterial PropertiesRelated compounds showed promising antibacterial activity; suggests potential for further exploration in this area.

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